3-Acetyl-2,5-dichlorothiophene

描述

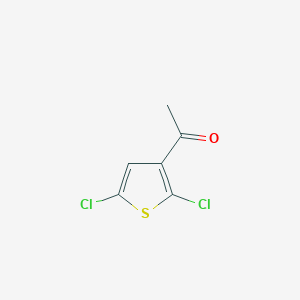

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2,5-dichlorothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFDNIRENHZKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189724 | |

| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36157-40-1 | |

| Record name | 3-Acetyl-2,5-dichlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36157-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-dichloro-3-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetyl-2,5-dichlorothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRT2T98QV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetyl-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-2,5-dichlorothiophene, a pivotal chemical intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a precursor in the synthesis of bioactive molecules such as the carbonic anhydrase inhibitor, Brinzolamide. Detailed experimental methodologies and safety information are also presented to assist researchers in its effective and safe handling and utilization.

Chemical Identity and Properties

This compound, also known by its IUPAC name 1-(2,5-dichloro-3-thienyl)ethanone, is a dichlorinated thiophene derivative. The presence of two chlorine atoms and an acetyl group on the thiophene ring significantly influences its reactivity, making it a versatile building block for the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 36157-40-1 | [2][3] |

| Molecular Formula | C₆H₄Cl₂OS | [2] |

| Molecular Weight | 195.07 g/mol | [3] |

| Appearance | White to yellow or orange crystalline powder | [4] |

| Melting Point | 37-40 °C | [5] |

| Boiling Point | 120-122 °C at 4 mmHg | [6] |

| Density | 1.452 g/cm³ | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Slightly soluble in water, more soluble in organic solvents like ethanol and acetone. | [7] |

| Storage | Recommended to be stored in a cool, dark place (<15°C). |

Spectroscopic Data

Table 2: Spectroscopic Data Summary

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and a singlet for the proton on the thiophene ring. The exact chemical shifts are influenced by the solvent used. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the thiophene ring, and the methyl carbon. The positions of the chlorinated carbons will be significantly affected. |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1660-1700 cm⁻¹. Other characteristic peaks for C-H and C-Cl bonds will also be present. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern due to the two chlorine atoms will be a key feature for its identification. |

Synthesis and Reactivity

This compound is typically synthesized via a Friedel-Crafts acylation of 2,5-dichlorothiophene. The presence of the acetyl group and the chlorine atoms provides multiple reaction sites, making it a versatile intermediate.[1] The acetyl group can undergo reactions such as reduction, oxidation, and condensation, while the chlorine atoms can be displaced through various substitution and coupling reactions.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the Friedel-Crafts acylation reaction.

Materials:

-

2,5-Dichlorothiophene

-

Acetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dry Carbon disulfide (CS₂)

-

Cold water

-

Anhydrous Calcium chloride (CaCl₂)

Procedure:

-

A solution of 2,5-dichlorothiophene (100 mmol) in dry carbon disulfide (25 ml) is added dropwise over 1 hour to a stirred mixture of anhydrous AlCl₃ (110 mmol) and acetyl chloride (100 mmol) in dry CS₂ (80 ml).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Cold water (50 ml) is then added dropwise to the reaction mixture with continuous stirring for 30 minutes to quench the reaction.

-

The organic layer is separated, washed with water (4 x 30 ml), and dried over anhydrous CaCl₂.

-

The solvent is evaporated to yield the solid product, this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its most notable application is in the production of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. It is also utilized in the synthesis of substituted chalcones, which have shown a range of biological activities, including antifungal and antitubercular properties.[8] Beyond pharmaceuticals, it serves as an intermediate in the agrochemical industry and in the development of organic electronic materials.[1]

Experimental Workflow: Synthesis of Brinzolamide from this compound

The synthesis of Brinzolamide from this compound is a multi-step process that highlights the utility of this intermediate. The following diagram illustrates the key transformations.

Experimental Protocol: Synthesis of Chalcones

The Claisen-Schmidt condensation is a common method for synthesizing chalcones from this compound.

Materials:

-

This compound

-

Appropriate aryl or heteroaryl aldehyde

-

Methanol

-

Potassium hydroxide (KOH) or other suitable base

Procedure:

-

A mixture of this compound (1 equivalent) and the desired aldehyde (1 equivalent) is dissolved in methanol.

-

A catalytic amount of a strong base, such as potassium hydroxide, is added to the mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, typically by neutralization and extraction, to isolate the chalcone product.

-

The crude product can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3 | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302, H312, H332, H315, H319, H335 | [3] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 | [3] |

| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), safety glasses/goggles, and chemical-resistant gloves. | [3] |

It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique structure and reactivity allow for the synthesis of a wide range of complex and biologically active molecules. This guide provides essential technical information to support researchers and developers in leveraging the full potential of this important compound in their work. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective use in research and development.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. This compound [webbook.nist.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. (Z)-1-(2,5-Dichloro-3-thien-yl)ethanone semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 36157-40-1 [chemicalbook.com]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 3-Acetyl-2,5-dichlorothiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2,5-dichlorothiophene is a halogenated heterocyclic ketone that serves as a critical building block in organic synthesis. Its unique substitution pattern on the thiophene ring, featuring both chloro and acetyl groups, imparts specific reactivity that makes it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a look into its applications, particularly in the pharmaceutical industry.

Core Physical and Chemical Properties

This compound is typically a white to light yellow crystalline powder at room temperature.[1] It is stable under normal storage conditions, though it is recommended to be stored in a cool, dark place. The quantitative physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 36157-40-1 | |

| Molecular Formula | C₆H₄Cl₂OS | |

| Molecular Weight | 195.06 g/mol | |

| Appearance | White to Yellow to Orange powder/crystalline solid | |

| Melting Point | 37-41 °C | [2] |

| Boiling Point | 120-122 °C at 4 mmHg | [2] |

| Density | 1.452 g/cm³ | [2] |

| Flash Point | 113 °C (closed cup) | |

| Purity | >98.0% (GC) |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group and a singlet for the single proton on the thiophene ring.

-

¹³C NMR: The spectrum should display signals for the methyl carbon, the carbonyl carbon, and the four carbons of the thiophene ring. The carbons bonded to chlorine atoms will show characteristic shifts.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong peak for the C=O (carbonyl) stretch, typically around 1660-1700 cm⁻¹, and absorptions corresponding to C-Cl bonds and the thiophene ring vibrations. The NIST WebBook and SpectraBase are resources where the IR spectrum may be available.[3][4]

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. The NIST WebBook indicates that the mass spectrum (electron ionization) is available.[3]

Chemical Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 2,5-dichlorothiophene.

Experimental Protocol: Friedel-Crafts Acylation of 2,5-Dichlorothiophene

This protocol is adapted from literature procedures.[5]

Materials:

-

2,5-Dichlorothiophene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry carbon disulfide (CS₂)

-

Cold water

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

To a stirred mixture of anhydrous AlCl₃ (1.1 equivalents) in dry CS₂, add acetyl chloride (1.0 equivalent) dropwise.

-

To this mixture, add a solution of 2,5-dichlorothiophene (1.0 equivalent) in dry CS₂ dropwise over a period of 1 hour.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Carefully quench the reaction by the dropwise addition of cold water with continuous stirring for 30 minutes.

-

Separate the organic layer and wash it multiple times with water.

-

Dry the organic layer over anhydrous CaCl₂.

-

Evaporate the solvent to yield the solid product, this compound.

A typical yield for this reaction is reported to be around 80-90%.[5]

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate due to the reactivity of its acetyl group and the potential for substitution of the chlorine atoms. It is a key starting material in the synthesis of various pharmaceutical ingredients and other bioactive molecules.[2]

Synthesis of Chalcones via Claisen-Schmidt Condensation

The acetyl group of this compound can readily participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. Chalcones are known for their wide range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: General Procedure for Chalcone Synthesis

-

Dissolve this compound (1.0 equivalent) and a substituted aromatic or heteroaromatic aldehyde (1.0 equivalent) in a suitable solvent like methanol.

-

Add an aqueous solution of a base, such as potassium hydroxide (KOH), to the stirred mixture.

-

Continue stirring at room temperature for 24 hours.

-

Pour the reaction mixture into a mixture of ice and water, and then acidify with a dilute acid (e.g., HCl).

-

The precipitated solid is collected by filtration, washed with water, and then purified, typically by recrystallization.

Caption: General workflow for the synthesis of chalcones from this compound.

Intermediate in the Synthesis of Brinzolamide

This compound is a crucial starting material in the industrial synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. The synthesis is a multi-step process that transforms both the acetyl and one of the chloro groups of the starting material.

Synthetic Pathway Overview for Brinzolamide:

-

Thioether Formation: Reaction of this compound with thiourea and benzyl chloride to form a thioether.

-

Oxidative Chlorination and Amination: The thioether is converted to a sulfonyl chloride, which is then reacted with ammonia to form a sulfonamide.

-

Bromination: The acetyl group is brominated to an α-bromoacetyl group.

-

Asymmetric Reduction: The ketone is asymmetrically reduced to a chiral alcohol.

-

Cyclization and Alkylation: The molecule undergoes cyclization and subsequent alkylation to yield Brinzolamide.

Caption: Simplified synthetic pathway to Brinzolamide starting from this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the field of medicinal chemistry and drug development. Its well-defined physical properties and predictable reactivity make it a reliable building block for the synthesis of complex molecules such as chalcones and the ophthalmic drug Brinzolamide. The experimental protocols outlined in this guide provide a foundation for its synthesis and further chemical transformations. As research into novel therapeutics continues, the utility of versatile intermediates like this compound is likely to expand.

References

An In-depth Technical Guide to 3-Acetyl-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Acetyl-2,5-dichlorothiophene, a key chemical intermediate in the pharmaceutical and agrochemical industries.

Core Molecular Data and Physicochemical Properties

This compound, with the CAS number 36157-40-1, is an aromatic ketone derivative of thiophene.[1] Its structural and physical properties are summarized below.

| Identifier | Value |

| IUPAC Name | 1-(2,5-dichlorothiophen-3-yl)ethan-1-one[2] |

| Synonyms | 2,5-Dichloro-3-thienyl methyl ketone[3][4] |

| Molecular Formula | C₆H₄Cl₂OS[2][3][4][5] |

| Molecular Weight | 195.07 g/mol [3][5] |

| CAS Number | 36157-40-1[3][4][5][6] |

| SMILES String | CC(=O)C1=C(Cl)SC(Cl)=C1[2] |

| InChI Key | GYFDNIRENHZKGR-UHFFFAOYSA-N[2][3] |

| Physicochemical Property | Value |

| Appearance | White to light yellow crystalline powder[6] |

| Melting Point | 37-40 °C[3][6] |

| Boiling Point | 120-122 °C (at 4 mmHg)[6] |

| Density | 1.452 g/cm³[6] |

| Purity | Typically ≥97.5%[2] |

Molecular Structure

The structure of this compound consists of a central thiophene ring substituted with two chlorine atoms at positions 2 and 5, and an acetyl group at position 3.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[3] The following protocol is based on established literature procedures.[3]

Materials:

-

2,5-Dichlorothiophene (1.0 eq)

-

Acetyl chloride (1.0 eq)

-

Anhydrous Aluminum chloride (AlCl₃) (1.1 eq)

-

Dry Carbon disulfide (CS₂)

-

Cold water

-

Anhydrous Calcium chloride (CaCl₂)

Procedure:

-

A mixture of anhydrous AlCl₃ (1.1 eq) and acetyl chloride (1.0 eq) is prepared in dry CS₂.

-

A solution of 2,5-dichlorothiophene (1.0 eq) in dry CS₂ is added dropwise to the stirred mixture over 1 hour.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

To quench the reaction, cold water is added dropwise with continuous stirring for 30 minutes.

-

The organic layer is separated, washed multiple times with water, and dried over anhydrous CaCl₂.

-

The solvent is evaporated to yield the solid product, this compound. The reported yield for this procedure is approximately 80-90%.[3]

Characterization Techniques

The structural confirmation and purity assessment of synthesized this compound are typically performed using standard spectroscopic methods. While detailed spectra are proprietary or require database access, the use of the following techniques is well-documented:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the acetyl group. An ATR-IR spectrum is available in spectral databases.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure, showing the specific chemical shifts and coupling constants for the aromatic proton and the methyl protons of the acetyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[4]

Synthetic Workflow

The synthesis of this compound follows a standard electrophilic aromatic substitution pathway. The workflow from reactants to the final product is illustrated below.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a versatile building block in organic synthesis.[7] Its primary applications include serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Notably, it is a precursor for Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[3][8] It is also utilized in the development of substituted chalcones and other complex heterocyclic compounds with potential biological activities.[1][4] Beyond pharmaceuticals, it finds use in the synthesis of agrochemicals and in materials science research.[6][7]

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. ijper.org [ijper.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. DSpace [open.bu.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-アセチル-2,5-ジクロロチオフェン 98% | Sigma-Aldrich [sigmaaldrich.com]

synthesis of 3-Acetyl-2,5-dichlorothiophene from 2,5-dichlorothiophene

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2,5-dichlorothiophene from 2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Friedel-Crafts acylation of 2,5-dichlorothiophene. This document includes detailed experimental protocols, tabulated quantitative data for starting materials and products, and visualizations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility for researchers in medicinal chemistry and drug development.

Introduction

This compound is a critical building block in the synthesis of a range of biologically active molecules. Its applications include the preparation of substituted chalcones, the topical carbonic anhydrase inhibitor brinzolamide, and various thieno[3,2-e]-1,3-thiazin-4-ones.[1][2] The efficient and high-yield synthesis of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries.

The most common and effective method for the synthesis of this compound is the electrophilic aromatic substitution via a Friedel-Crafts acylation reaction.[3][4] This reaction involves the acylation of the 2,5-dichlorothiophene ring with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride.[5][6] The electron-withdrawing nature of the two chlorine atoms on the thiophene ring influences the regioselectivity of the acylation, directing the acetyl group to the 3-position.[7]

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with acetyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[4]

-

Electrophilic Attack: The π-electrons of the 2,5-dichlorothiophene ring attack the electrophilic acylium ion. The attack occurs at the 3-position, which is less deactivated by the chlorine atoms compared to the 4-position. This attack forms a resonance-stabilized carbocation intermediate (sigma complex).[7]

-

Deprotonation and Ring Aromatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the acetyl group, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.[6]

Caption: Friedel-Crafts Acylation Mechanism.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

Table 1: Properties of 2,5-Dichlorothiophene (Starting Material)

| Property | Value | Reference(s) |

| CAS Number | 3172-52-9 | [8] |

| Molecular Formula | C₄H₂Cl₂S | [8] |

| Molecular Weight | 153.03 g/mol | [8] |

| Appearance | Colorless liquid | [8] |

| Purity | 98.00% - 99.5% | [8] |

| Boiling Point | 162 °C | [9] |

| Density | 1.442 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.562 |

Table 2: Properties of this compound (Product)

| Property | Value | Reference(s) |

| CAS Number | 36157-40-1 | [5] |

| Molecular Formula | C₆H₄Cl₂OS | [5] |

| Molecular Weight | 195.07 g/mol | [5] |

| Appearance | White to yellow crystalline powder | [10] |

| Purity | >98.0% | [2][10] |

| Melting Point | 37-40 °C | [2] |

Experimental Protocol

The following protocol is a detailed methodology for the laboratory-scale synthesis of this compound based on established literature procedures.[5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2,5-Dichlorothiophene | 153.03 | 100 | 15.2 g |

| Acetyl Chloride | 78.50 | 100 | 7.9 g (7.1 mL) |

| Anhydrous Aluminum Chloride | 133.34 | 110 | 15.0 g |

| Carbon Disulfide (CS₂) | 76.13 | - | 105 mL (total) |

| Cold Water | 18.02 | - | ~170 mL |

| Anhydrous Calcium Chloride | 110.98 | - | For drying |

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, a mixture of anhydrous aluminum chloride (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in 80 mL of dry carbon disulfide is prepared.

-

Addition of Reactant: A solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) in 25 mL of dry carbon disulfide is added dropwise to the stirred mixture over a period of 1 hour.

-

Reaction: The reaction mixture is stirred at room temperature (approx. 20 °C) for 24 hours.

-

Quenching: The reaction is carefully quenched by the dropwise addition of 50 mL of cold water while stirring continuously for 30 minutes.

-

Work-up: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with a small portion of carbon disulfide. The combined organic layers are washed four times with 30 mL portions of water.

-

Drying and Isolation: The organic layer is dried over anhydrous calcium chloride. The solvent is then removed by evaporation under reduced pressure to yield a solid product.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Yield: 80-90%[5]

References

- 1. ijper.org [ijper.org]

- 2. This compound 98 36157-40-1 [sigmaaldrich.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. 傅-克酰基化反应 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. echemi.com [echemi.com]

- 8. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 9. 2,5-Dichlorothiophene CAS#: 3172-52-9 [m.chemicalbook.com]

- 10. This compound | 36157-40-1 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Regioselectivity of Friedel-Crafts Acylation on Dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and powerful tool in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of acyl groups onto aromatic rings. Thiophene, an important heterocyclic scaffold in medicinal chemistry and materials science, readily undergoes this reaction. However, the introduction of multiple substituents, such as chlorine atoms, significantly influences the regiochemical outcome of subsequent electrophilic aromatic substitution reactions. This technical guide provides a comprehensive analysis of the regioselectivity of Friedel-Crafts acylation on various dichlorothiophene isomers. Understanding the directing effects of the chlorine substituents is crucial for the rational design and synthesis of novel thiophene-based compounds with desired substitution patterns for applications in drug discovery and development.

General Principles of Regioselectivity in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on a substituted aromatic ring is governed by the electronic and steric properties of the existing substituents. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

-

Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and making it more reactive towards electrophiles. They are typically ortho- and para-directing.

-

Deactivating Groups: These groups withdraw electron density from the aromatic ring, decreasing its nucleophilicity and reactivity. With the exception of halogens, they are generally meta-directing.

Chlorine, being a halogen, presents a unique case. It is a deactivating group due to its inductive electron-withdrawing effect (-I effect), yet it is ortho- and para-directing because of its ability to donate a lone pair of electrons through resonance (+M effect). When two chlorine atoms are present on the thiophene ring, their combined directing effects, along with steric hindrance, determine the position of acylation.

Friedel-Crafts Acylation of Dichlorothiophene Isomers

The regioselectivity of Friedel-Crafts acylation has been investigated for various dichlorothiophene isomers. The outcomes are summarized below, with quantitative data presented in structured tables and detailed experimental protocols provided for key reactions.

2,5-Dichlorothiophene

The Friedel-Crafts acylation of 2,5-dichlorothiophene proceeds with high regioselectivity, yielding the 3-acyl derivative as the major product. The two chlorine atoms at the 2- and 5-positions deactivate the ring towards electrophilic attack. However, the lone pairs on the chlorine atoms can stabilize the intermediate carbocation (arenium ion) formed during substitution at the adjacent 3- and 4-positions through resonance. Due to the symmetry of the molecule, positions 3 and 4 are equivalent.

Table 1: Regioselectivity of Friedel-Crafts Acetylation of 2,5-Dichlorothiophene

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Acetyl chloride | AlCl₃ | Carbon disulfide | 20 | 3-Acetyl-2,5-dichlorothiophene | 80-90 | [1] |

Materials:

-

2,5-Dichlorothiophene (15.2 g, 100 mmol)

-

Anhydrous Aluminum Chloride (AlCl₃) (15.0 g, 110 mmol)

-

Acetyl chloride (7.9 g, 100 mmol)

-

Dry Carbon Disulfide (CS₂) (105 ml total)

-

Cold water

-

Anhydrous Calcium Chloride (CaCl₂)

Procedure:

-

To a stirred mixture of anhydrous AlCl₃ in dry CS₂ (80 ml), a solution of acetyl chloride in dry CS₂ is added.

-

A solution of 2,5-dichlorothiophene in dry CS₂ (25 ml) is then added dropwise to the stirred mixture over a period of 1 hour.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

After 24 hours, cold water (50 ml) is added dropwise to the reaction with continuous stirring for 30 minutes to quench the reaction.

-

The organic layer is separated, washed with water (4 x 30 ml), and dried over anhydrous CaCl₂.

-

The solvent is evaporated to yield the solid product, this compound.

Logical Relationship Diagram for Acylation of 2,5-Dichlorothiophene

Caption: Workflow for the Friedel-Crafts acylation of 2,5-dichlorothiophene.

2,3-Dichlorothiophene, 2,4-Dichlorothiophene, and 3,4-Dichlorothiophene

Detailed experimental data on the Friedel-Crafts acylation of 2,3-, 2,4-, and 3,4-dichlorothiophene is less readily available in the public domain compared to the 2,5-isomer. However, the regioselectivity can be predicted based on the established principles of electrophilic aromatic substitution on substituted thiophenes.

-

2,3-Dichlorothiophene: The 5-position is the most likely site of acylation. The chlorine at the 2-position directs ortho and para (to the 3- and 5-positions), while the chlorine at the 3-position directs to the 2-, 4-, and 5-positions. The 5-position is electronically favored by both chlorine atoms and is sterically the most accessible.

-

2,4-Dichlorothiophene: Acylation is expected to occur primarily at the 5-position. The chlorine at the 2-position directs to the 3- and 5-positions, and the chlorine at the 4-position directs to the 3- and 5-positions. The 5-position is electronically activated by both chlorine atoms and is sterically unhindered.

-

3,4-Dichlorothiophene: The 2- and 5-positions are equivalent and are the most probable sites for acylation. The chlorine atoms at the 3- and 4-positions will direct incoming electrophiles to the adjacent alpha-positions (2- and 5-positions).

Signaling Pathway Diagram for Regioselectivity

Caption: Factors influencing the regioselectivity of Friedel-Crafts acylation on dichlorothiophenes.

Conclusion

The regioselectivity of Friedel-Crafts acylation on dichlorothiophenes is a predictable outcome based on the interplay of the electronic and steric effects of the chlorine substituents. For 2,5-dichlorothiophene, acylation occurs exclusively at the 3-position. For other isomers, while specific experimental data is sparse, predictions based on established principles of electrophilic aromatic substitution provide a strong indication of the likely reaction products. This understanding is invaluable for synthetic chemists in the pharmaceutical and materials science fields, enabling the targeted synthesis of complex thiophene derivatives. Further experimental investigation into the acylation of 2,3-, 2,4-, and 3,4-dichlorothiophenes would be beneficial to provide quantitative validation of these predictions.

References

In-Depth Technical Guide on the Stability and Storage of 3-Acetyl-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Acetyl-2,5-dichlorothiophene (CAS No: 36157-40-1), a key intermediate in organic synthesis. Due to the absence of specific published stability studies for this compound, this document combines information from safety data sheets (SDS) from various suppliers and outlines a generalized experimental protocol for stability assessment based on industry-standard forced degradation studies.

Overview and Physicochemical Properties

This compound is a dichlorinated thiophene derivative widely used as a building block in the synthesis of more complex molecules, including chalcones and other heterocyclic compounds with potential therapeutic applications.[1][2][3] Understanding its stability is crucial for ensuring its quality, purity, and reactivity for predictable and reproducible synthetic outcomes.

Key Properties:

-

Molecular Formula: C₆H₄Cl₂OS

-

Molecular Weight: 195.07 g/mol

-

Appearance: White to yellow or orange powder/crystalline solid

-

Melting Point: 37-41 °C

-

Flash Point: 113 °C (235.4 °F) - closed cup

Stability and Storage Conditions

While sources state that this compound is stable under normal conditions, specific quantitative data from long-term or accelerated stability studies are not publicly available.[4] The primary sources of information are supplier safety data sheets, which provide general recommendations for storage to maintain the compound's integrity.

Data Presentation: Recommended Storage and Handling

The following table summarizes the recommended storage conditions and known incompatibilities for this compound.

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool place. One supplier specifies room temperature, with a recommendation for <15°C for optimal storage. | [5] |

| Atmosphere/Humidity | Store in a dry, well-ventilated area. Keep container tightly closed to prevent moisture ingress. | [5] |

| Light | Store in a dark place. | |

| Incompatible Materials | Avoid strong oxidizing agents. It is also prudent to store separately from strong acids and bases. | [4][6] |

| Storage Class | Classified as Combustible Solids (Storage Class 11). |

Experimental Protocols for Stability Assessment

To definitively determine the stability profile of this compound, a forced degradation (stress testing) study is required. The goal of such a study is to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. The following is a generalized protocol based on International Council for Harmonisation (ICH) guidelines.[7][8]

Objective

To assess the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to facilitate the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

pH meter

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a suitable detector (e.g., UV/Vis or Diode Array)

-

LC-MS/MS system for identification of degradation products

Methodology: Forced Degradation Conditions

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active substance.[9]

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N HCl.

-

Keep the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[10]

-

Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.

-

Withdraw samples, neutralize with an equivalent amount of acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.[8]

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a calibrated oven (e.g., 70°C) for a defined period (e.g., 48 hours).[7]

-

Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[7]

-

Analyze the stressed samples alongside a control sample protected from light.

-

Analytical Method

A reverse-phase HPLC method is typically developed to separate the parent compound from all generated degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness. A diode array detector is useful for assessing peak purity. The mass-to-charge ratio of the degradation products can be determined using LC-MS/MS to help elucidate their structures.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for conducting a stability assessment and the potential degradation pathways that could be investigated.

Caption: Workflow for Forced Degradation Stability Assessment.

Caption: Potential Degradation Pathways for Investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,5-Dichloro-3-acetylthiophene: Properties, Uses, Safety Data & Supplier Information | China Manufacturer & Exporter [quinoline-thiophene.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]

- 10. m.youtube.com [m.youtube.com]

Navigating the Solubility of 3-Acetyl-2,5-dichlorothiophene: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 3-Acetyl-2,5-dichlorothiophene in common organic solvents. Due to a notable absence of publicly available quantitative solubility data for this compound, this document provides valuable qualitative insights drawn from structurally analogous compounds and presents a detailed experimental protocol to empower researchers to determine precise solubility parameters.

Executive Summary

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products. This guide addresses the current information gap by consolidating available data, providing context through related compounds, and offering a robust methodology for in-house solubility determination.

Solubility Profile: An Analog-Based Approach

Direct quantitative solubility data for this compound in common organic solvents is not extensively reported in the scientific literature. However, by examining structurally similar compounds such as 2-acetylthiophene and 3-acetylthiophene, we can infer a likely solubility profile. The principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit favorable solubility in polar organic solvents.

Table 1: Solubility Data for this compound and Structurally Related Analogs

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | Not Specified | Sparingly soluble[1] | Qualitative |

| 2-Acetylthiophene | Water | 30 | 14 g/L[2] | Quantitative |

| Ethanol | Not Specified | Soluble[2][3] | Qualitative | |

| Diethyl Ether | Not Specified | More soluble than in water[2][3] | Qualitative | |

| Acetone | Not Specified | Soluble[2] | Qualitative | |

| Chloroform | Not Specified | Soluble[2] | Qualitative | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL[2] | Quantitative | |

| 3-Acetylthiophene | Organic Solvents | Not Specified | Good solubility[4] | Qualitative |

| Ethanol, Methanol, Acetone | Not Specified | Likely to be soluble[5] | Qualitative |

Based on this analog data, it is reasonable to anticipate that this compound will demonstrate good solubility in polar aprotic solvents like acetone and DMSO, and moderate to good solubility in alcohols such as ethanol and methanol. Experimental verification is essential for obtaining precise values.

Experimental Protocol: Gravimetric Method for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method is a reliable and well-established technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically compatible filter. This step is critical to ensure that no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of this compound and above the boiling point of the solvent. A gentle stream of an inert gas, such as nitrogen, can aid in evaporation.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

The mass of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent sample taken.

-

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the gravimetric determination of solubility.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents remains a gap in the existing literature, this guide provides a foundational understanding based on structurally similar compounds. More importantly, it equips researchers with a detailed and reliable experimental protocol to determine these crucial parameters in their own laboratories. The provided workflow and diagram serve as practical tools to ensure accurate and reproducible solubility measurements, thereby facilitating more efficient and informed research and development processes.

References

An In-depth Technical Guide to the Spectral Data of 3-Acetyl-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Acetyl-2,5-dichlorothiophene (CAS No: 36157-40-1). The information presented herein is crucial for the identification, characterization, and quality control of this important chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] This document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral properties, along with the experimental protocols for data acquisition.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-(2,5-Dichlorothiophen-3-yl)ethanone, 2,5-Dichloro-3-thienyl methyl ketone |

| CAS Number | 36157-40-1 |

| Molecular Formula | C₆H₄Cl₂OS |

| Molecular Weight | 195.07 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 37-40 °C |

| Boiling Point | 120-122 °C at 4 mmHg |

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and distinct isotopic pattern due to the presence of two chlorine atoms.

Table 2.1: Major Peaks in the Electron Ionization Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 194 | 65 | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 196 | 42 | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |

| 198 | 7 | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 179 | 100 | [M - CH₃]⁺ (with ³⁵Cl, ³⁵Cl) |

| 181 | 65 | [M+2 - CH₃]⁺ (with ³⁵Cl, ³⁷Cl) |

| 151 | 20 | [M - CH₃CO]⁺ (with ³⁵Cl, ³⁵Cl) |

| 153 | 13 | [M+2 - CH₃CO]⁺ (with ³⁵Cl, ³⁷Cl) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A standard magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source is used.

Methodology:

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source via a direct insertion probe.

-

Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector is used to detect the ions, and the signal is processed to generate the mass spectrum.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the carbonyl group and the dichlorothiophene ring.

Table 3.1: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1670 | Strong | C=O (Aryl ketone) stretching |

| ~1520 | Medium | C=C (Thiophene ring) stretching |

| ~1400 | Medium | C-H (Methyl) bending |

| ~850 | Strong | C-Cl stretching |

| ~660 | Medium | C-S stretching |

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Methodology:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp, and the infrared spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential for structural elucidation.

Table 4.1: ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | Singlet | 1H | Thiophene ring proton (H-4) |

| ~2.60 | Singlet | 3H | Acetyl group methyl protons (-COCH₃) |

Table 4.2: ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Carbonyl carbon (C=O) |

| ~138 | Thiophene ring carbon (C-3) |

| ~132 | Thiophene ring carbon (C-4) |

| ~130 | Thiophene ring carbon (C-2 or C-5) |

| ~128 | Thiophene ring carbon (C-5 or C-2) |

| ~30 | Acetyl group methyl carbon (-COCH₃) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) with a standard probe.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: The spectrometer is tuned and shimmed for the specific probe and solvent.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS (0.00 ppm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

The Versatile Intermediate: A Technical Guide to the Research Applications of 3-Acetyl-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2,5-dichlorothiophene is a highly versatile heterocyclic compound that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2][3] Its unique structural features, including a reactive acetyl group and two chlorine atoms on a thiophene ring, provide multiple sites for chemical modification, making it an invaluable scaffold in medicinal chemistry and materials science.[1][2][3] This technical guide provides an in-depth overview of the potential research applications of this compound, with a focus on its utility in the development of novel therapeutic agents. We will delve into detailed experimental protocols, present quantitative data for synthesized derivatives, and visualize key synthetic and signaling pathways.

Chemical Properties and Synthesis

This compound (CAS No: 36157-40-1) is a stable, white to light yellow crystalline powder with a melting point of 37-40 °C. Its molecular formula is C₆H₄Cl₂OS, and its molecular weight is 195.07 g/mol .

Synthesis of this compound

The compound is typically synthesized via a Friedel-Crafts acylation of 2,5-dichlorothiophene.

Experimental Protocol:

A solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) in dry carbon disulfide (25 ml) is added dropwise over 1 hour to a stirred mixture of anhydrous aluminum chloride (AlCl₃) (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in dry carbon disulfide (80 ml). The reaction mixture is stirred at room temperature for 24 hours. Following this, cold water (50 ml) is added dropwise with continuous stirring for 30 minutes. The organic layer is then separated, washed with water (4 x 30 ml), and dried over anhydrous calcium chloride (CaCl₂). Evaporation of the solvent yields the solid product. This method typically results in an 80% yield.[4]

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound in research is as a precursor for the synthesis of various heterocyclic compounds with therapeutic potential.

Chalcone Derivatives: A Gateway to Anticancer and Antimicrobial Agents

The most prominent application of this compound is in the synthesis of chalcones through the Claisen-Schmidt condensation.[1][3] Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids and are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antimycobacterial properties.[5]

Experimental Protocol for Chalcone Synthesis:

A mixture of this compound (0.01 mol) and a selected aromatic aldehyde (0.01 mol) is dissolved in methanol (20 mL). To this solution, 40% aqueous potassium hydroxide (KOH) (4 mL) is added, and the mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with 5% hydrochloric acid (HCl). The resulting solid precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethyl acetate to yield the desired chalcone derivative.[6]

The following tables summarize the in vitro biological activities of various chalcone derivatives synthesized from this compound.

Table 1: Anticancer Activity of Dichlorothiophene Chalcone Derivatives

| Compound ID | Test Compound Structure (R group on the second aromatic ring) | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 1 | 4-N,N-dimethylaminophenyl | DU145 (Prostate) | ~5 ± 1 | [7] |

| 2 | 2,4-dichlorophenyl | DU145 (Prostate) | ~10 ± 2 | [7] |

| 3 | 4-chlorophenyl | DU145 (Prostate) | > 50 | [7] |

| 4 | 4-methoxyphenyl | DU145 (Prostate) | > 50 | [7] |

Table 2: Antimicrobial Activity of Dichlorothiophene Chalcone Derivatives

| Compound ID | Test Compound Structure (R group on the second aromatic ring) | Microorganism | MIC (µg/mL) | Reference |

| 5 | 4-chlorophenyl | Aspergillus niger | 8.0 | [8] |

| 6 | 4-fluorophenyl | Aspergillus niger | 8.0 | [8] |

| 7 | 4-N,N-dimethylaminophenyl | Candida tropicalis | 8.0 | [8] |

| 8 | 2,4-dichlorophenyl | Candida tropicalis | 8.0 | [8] |

| 9 | 4-N,N-dimethylaminophenyl | Mycobacterium tuberculosis H37Rv | 3.12 | [8] |

| 10 | 2,4-dichlorophenyl | Mycobacterium tuberculosis H37Rv | 6.25 | [8] |

Thieno[3,2-d]pyrimidine Derivatives: Kinase Inhibitors

General Synthetic Workflow for Thienopyrimidines:

Caption: General workflow for the synthesis of thienopyrimidine derivatives.

The following table presents the anticancer activity of some 2,6-substituted thieno[3,2-d]pyrimidine derivatives.

Table 3: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 12 | A431 | 1.4 | [9][10] |

| 12 | NCI-H1975 | 1.2 | [9][10] |

| 12 | Ramos | 0.6 | [9][10] |

| 12 | SNU-16 | 2.6 | [9][10] |

Carbonic Anhydrase Inhibitors

This compound is also a precursor for the synthesis of carbonic anhydrase inhibitors, such as brinzolamide.[1] The synthesis involves modifications of both the acetyl group and the thiophene ring to introduce a sulfonamide functionality, which is crucial for the inhibition of carbonic anhydrase.

Experimental Protocol for a Brinzolamide Intermediate:

A mixture of thiourea (1.29 kg, 16.9 mol), benzyl chloride (1.86 L, 16.1 mol), ethanol (13.5 L), and water (4.5 L) is heated at reflux for over 2 hours and then cooled to 74 °C. This compound (3.00 kg, 15.4 mol) is added, followed by 4M NaOH (10 L). The mixture is refluxed for 3 hours, cooled to room temperature, and diluted with water (10 L). After stirring for 30 minutes, the mixture is decolorized. The resulting solid is collected by filtration, washed with water (4 x 2.5 L), and dried to obtain 3-acetyl-5-chloro-2-(benzylthio)thiophene.[11]

Signaling Pathway and Experimental Workflow Visualization

p53 Signaling Pathway in Apoptosis

Several studies suggest that chalcone derivatives can induce apoptosis in cancer cells through the p53 signaling pathway.[5] The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis in response to cellular stress, such as DNA damage. Activation of p53 can lead to the transcription of pro-apoptotic genes, ultimately leading to programmed cell death.

Caption: Simplified p53 signaling pathway leading to apoptosis or cell cycle arrest.

General Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of bioactive compounds from this compound and their subsequent biological evaluation.

Caption: A general experimental workflow from synthesis to biological evaluation.

Conclusion

This compound stands out as a privileged scaffold in the field of synthetic and medicinal chemistry. Its accessibility and versatile reactivity allow for the straightforward synthesis of diverse molecular architectures, particularly chalcones and fused heterocyclic systems like thienopyrimidines. The derivatives of this compound have demonstrated significant potential as anticancer, antifungal, and antimycobacterial agents, as well as carbonic anhydrase inhibitors. The information presented in this technical guide, including detailed experimental protocols, quantitative biological data, and pathway visualizations, is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating the exploration of novel therapeutic agents based on the this compound core.

References

- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. ptglab.com [ptglab.com]

- 3. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Chalcones Using 3-Acetyl-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of organic compounds that serve as precursors for various flavonoids and exhibit a wide range of biological activities.[1][2] Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, have made them a focal point in medicinal chemistry and drug discovery.[1][2][3][4] The synthesis of novel chalcone derivatives with enhanced therapeutic potential is an active area of research.

One promising approach involves the use of heterocyclic ketones as precursors. 3-Acetyl-2,5-dichlorothiophene is a valuable starting material for synthesizing chalcones, offering a reactive scaffold to generate diverse molecules.[5] The resulting thienyl-containing chalcones have demonstrated significant biological activities, including promising antifungal, antimycobacterial, and cytotoxic effects against cancer cell lines.[3][4][6][7]

This document provides detailed protocols for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. It also includes a summary of quantitative data and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis of these chalcones is achieved through a base-catalyzed Claisen-Schmidt condensation.[3][5][8] This reaction involves the condensation of an enolizable ketone (this compound) with an aromatic aldehyde that lacks α-hydrogens.[9] The base, typically potassium hydroxide (KOH), deprotonates the α-carbon of the ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable α,β-unsaturated ketone, the chalcone.[3]

Experimental Protocols

General Procedure for the Synthesis of 3-(Aryl)-1-(2,5-dichloro-3-thienyl)prop-2-en-1-ones

This protocol is adapted from the methodologies described by Lokesh et al. and others.[3][7][10]

Materials:

-

This compound

-

Substituted aromatic or heteroaromatic aldehydes

-

Methanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

-

Melting point apparatus

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

-

FT-IR spectrometer

Procedure:

-

In a round-bottom flask, dissolve this compound (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in methanol (20 mL).[10]

-

To this solution, add 40% aqueous potassium hydroxide (4 mL) dropwise while stirring continuously at room temperature.[3][10]

-

Continue stirring the reaction mixture at room temperature for 24 hours.[3][10]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system such as n-hexane:ethyl acetate (7:3).[10]

-

Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.[10]

-

Acidify the mixture with a 1:1 solution of hydrochloric acid and water until a precipitate is formed.[3][7]

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.[7]

-

Dry the crude product in a desiccator.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate or an ethanol-water mixture.[10] The purity can be further checked by TLC.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass spectrometry, and FT-IR) and determine its melting point.

Data Presentation

Table 1: Physicochemical Data of Synthesized Chalcones

| Compound | Ar-group | Molecular Formula | M.p. (°C) | Yield (%) |

| 1 | 4-Chlorophenyl | C₁₃H₇Cl₃OS | 177 | 88 |

| 2 | 4-Hydroxyphenyl | C₁₃H₈Cl₂O₂S | 185 | 90 |

| 3 | 4-Methoxyphenyl | C₁₄H₁₀Cl₂O₂S | 115 | 85 |

| 4 | 4-(Dimethylamino)phenyl | C₁₅H₁₃Cl₂NOS | 165 | 93 |

| 5 | 2-Nitrophenyl | C₁₃H₇Cl₂NO₃S | 172 | 89 |

| 6 | 3,4,5-Trimethoxyphenyl | C₁₆H₁₄Cl₂O₄S | 83 | 91 |

Data compiled from Lokesh et al., 2017.[3][7]

Table 2: Spectroscopic Data for Representative Chalcones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass (m/z) | FT-IR (ν, cm⁻¹) |

| 1 | 7.84 (1H, d, J=17 Hz, =CH-Ar), 7.56 (1H, d, J=17 Hz, -CO-CH=), 7.25 (1H, s, C-4'-H), 7.55 (2H, d, J=7Hz, C-2”-H & C-6”-H), 7.39 (2H, dd, J=7 Hz, C-3”-H & C-5”-H) | 184.10 (C=O), 140.21, 138.92, 135.10, 132.89, 130.10, 129.89, 128.10, 127.81, 125.10, 122.10 | 317.0 [M+H]⁺ | 1643 (C=O), 1578 (C=C), 852 (C-Cl), 633 (C-S) |

| 2 | 7.88 (1H, d, J=17 Hz, =CH-Ar), 7.73 (1H, d, J=17 Hz, -CO-CH=), 7.01 (1H, s, C-4'-H), 7.69 (2H, d, J=7Hz, C-2”-H & C-6”-H), 6.89 (2H, d, J=7Hz, C-3”-H & C-5”-H), 5.10 (1H, s, -OH) | 183.98 (C=O), 158.10, 140.10, 138.89, 132.81, 130.10, 129.81, 128.10, 127.89, 125.10, 122.10, 115.89 | 315.0 [M+H]⁺ | 3410 (O-H), 1649 (C=O), 1589 (C=C), 850 (C-Cl), 630 (C-S) |

| 4 | 7.91 (1H, d, J=17 Hz, =CH-Ar), 7.32 (1H, d, J=17 Hz, -CO-CH=), 7.06 (1H, s, C-4'-H), 7.78 (2H, d, J=7 Hz, C-2”-H & C-6”-H), 6.78 (2H, d, J=7 Hz, C-3”-H & C-5”-H), 3.01 (6H, s, -N(CH₃)₂) | 183.89 (C=O), 151.10, 140.10, 138.81, 132.89, 130.10, 129.89, 128.10, 127.81, 125.10, 122.10, 112.10, 40.10 | 326.0 [M+H]⁺ | 1647 (C=O), 1585 (C=C), 1187 (N(CH₃)₂), 852 (C-Cl), 633 (C-S) |

Spectroscopic data are illustrative and based on findings from Lokesh et al., 2017.[3][7]

Biological Applications

Chalcones derived from this compound have been investigated for a variety of biological activities.

-

Antimycobacterial Activity: Several synthesized chalcones have shown promising activity against Mycobacterium tuberculosis H37Rv. One compound, in particular, exhibited a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, which is comparable to the standard drug pyrazinamide.[3][4][6][7] Other derivatives also displayed good activity with an MIC of 6.25 µg/mL.[3][6][7]

-

Antifungal Activity: A number of these chalcones have demonstrated notable antifungal activity against species such as Aspergillus niger and Candida tropicalis, with MIC values as low as 8.0 µg/mL.[3][6]

-

Cytotoxic Activity: The cytotoxic potential of these compounds has been evaluated against human prostate cancer cell lines (DU145). One derivative showed cytotoxic activity (IC₅₀ ~5±1 µg/mL) comparable to the standard anticancer drug methotrexate.[3][4][6][7]

These findings suggest that chalcones incorporating a 2,5-dichlorothiophene moiety are a promising scaffold for the development of new therapeutic agents.[3][4][6]

Visualizations

Reaction Mechanism

Caption: Claisen-Schmidt condensation mechanism.

Experimental Workflow

Caption: Experimental workflow for chalcone synthesis.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. ijper.org [ijper.org]

- 4. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 10. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols for Claisen-Schmidt Condensation of 3-Acetyl-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, make them attractive scaffolds for drug discovery and development. The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.

This document provides a detailed protocol for the synthesis of chalcones derived from 3-Acetyl-2,5-dichlorothiophene. The incorporation of the dichlorothiophene moiety is of particular interest as it can enhance the biological activity of the resulting chalcones. These compounds have shown promise as potent anticancer agents, with evidence suggesting their mechanism of action involves the modulation of key signaling pathways, such as the p53 tumor suppressor pathway. The following sections detail the experimental protocol, summarize key quantitative data for a series of synthesized chalcones, and provide visualizations of the experimental workflow and a relevant biological signaling pathway.

Experimental Protocols

General Protocol for the Claisen-Schmidt Condensation of this compound with Aromatic Aldehydes

This protocol is adapted from the work of Lokesh et al. (2017) and describes a general method for the synthesis of 1-(2,5-dichloro-3-thienyl)-3-(aryl)prop-2-en-1-ones.[1][2]

Materials:

-

This compound

-

Substituted aromatic or heteroaromatic aldehydes

-

Methanol (MeOH)

-

Potassium hydroxide (KOH), 40% aqueous solution

-

Hydrochloric acid (HCl), 1:1 aqueous solution

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and vacuum filtration apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in methanol.

-

Base Addition: To the stirred solution, add a catalytic amount of 40% aqueous potassium hydroxide solution.

-